1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole
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Overview
Description
Preparation Methods
The synthesis of 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole involves a condensation-oxidation sequence using a molybdenum oxide/silica bifunctional catalyst . The synthetic route typically starts with the reaction of 2-hydroxyethyl ethyl sulfide with 2-methyl-4(5)-nitroimidazole under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic pathways to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as an impurity standard in the quality control of pharmaceutical products like Tinidazole.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole involves its interaction with molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects . The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole is unique due to its specific structure and functional groups. Similar compounds include:
Tinidazole: A related nitroimidazole used as an antimicrobial agent.
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Secnidazole: A nitroimidazole used for treating bacterial infections.
These compounds share similar core structures but differ in their functional groups and specific applications .
Properties
IUPAC Name |
1-(2-ethylsulfanylethyl)-2-methyl-4-nitroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-3-14-5-4-10-6-8(11(12)13)9-7(10)2/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMLZBFXWXJFTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCN1C=C(N=C1C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565609 |
Source
|
Record name | 1-[2-(Ethylsulfanyl)ethyl]-2-methyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13230-19-8 |
Source
|
Record name | 1-[2-(Ethylsulfanyl)ethyl]-2-methyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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